1-(3-Methyl-2-pyridyl)prop-2-enylamine
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Overview
Description
1-(3-Methyl-2-pyridyl)prop-2-enylamine is an organic compound with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a methyl group at the 3-position of the pyridine ring and a prop-2-enylamine group attached to the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Methyl-2-pyridyl)prop-2-enylamine can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally benign organoboron reagents and mild reaction conditions makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-2-pyridyl)prop-2-enylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
1-(3-Methyl-2-pyridyl)prop-2-enylamine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-Methyl-2-pyridyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Methyl-2-pyridyl)prop-2-enylamine can be compared with other similar compounds, such as:
1-(3-Methylpyridin-2-yl)prop-2-en-1-amine: Similar structure but different functional groups.
2-Pyridinemethanamine, α-ethenyl-3-methyl: Another derivative of pyridine with different substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a methyl group and a prop-2-enylamine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2 |
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Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-(3-methylpyridin-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H12N2/c1-3-8(10)9-7(2)5-4-6-11-9/h3-6,8H,1,10H2,2H3 |
InChI Key |
IHOIHBJHEMAUBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C(C=C)N |
Origin of Product |
United States |
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